2-Benzofuranacetonitrile
Overview
Description
2-Benzofuranacetonitrile is an organic compound with the molecular formula C10H7NO. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and potential applications in various fields. The compound features a benzofuran ring fused to an acetonitrile group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzofuranacetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Benzofuranacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzofuran-2-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield benzofuran-2-ethylamine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Benzofuran-2-carboxylic acid.
Reduction: Benzofuran-2-ethylamine.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzofuranacetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound’s derivatives exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research on benzofuran derivatives has led to the development of potential therapeutic agents for diseases such as cancer, hepatitis C, and bacterial infections.
Industry: The compound is used in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Benzofuranacetonitrile and its derivatives involves interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Benzofuran: The parent compound, which lacks the acetonitrile group.
2-Benzofuranmethanol: Similar structure but with a hydroxymethyl group instead of a nitrile group.
2-Benzofuranacetic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness: 2-Benzofuranacetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This makes it a versatile intermediate in organic synthesis and pharmaceutical research .
Biological Activity
2-Benzofuranacetonitrile is a compound that has garnered attention due to its diverse biological activities. As a derivative of benzofuran, it possesses a unique structural framework that contributes to its pharmacological potential. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a benzofuran core with an acetonitrile functional group, which enhances its reactivity and biological interactions. The general formula can be represented as follows:
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that benzofuran derivatives possess significant antimicrobial properties. For instance, compounds derived from the benzofuran scaffold have demonstrated efficacy against various pathogens, including Mycobacterium tuberculosis and fungi .
- Anti-inflammatory Effects : The anti-inflammatory properties of benzofuran derivatives have been explored in several studies. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Neuroprotective Effects : Recent research indicates that certain benzofuran derivatives can inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase and β-secretase. This is particularly relevant for conditions like Alzheimer's disease, where dual-target inhibition may enhance therapeutic outcomes .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound acts as an inhibitor of cholinesterases and β-secretase, enzymes implicated in the pathophysiology of Alzheimer's disease. For example, compound 20 from a study exhibited an IC50 value of 0.043 ± 0.01 µmol·L−1 against BACE1, showcasing its potent inhibitory activity .
- Cytotoxicity Studies : Cytotoxicity assays have shown that this compound derivatives maintain a high survival rate in normal cells (over 90% viability), indicating low toxicity at effective concentrations .
Table 1: Summary of Biological Activities of this compound Derivatives
Case Study 1: Neuroprotective Effects in Alzheimer's Disease
A study focused on synthesizing a series of 2-arylbenzofuran derivatives demonstrated their dual inhibitory effects on cholinesterases and β-secretase. Compound 20 was highlighted for its significant activity, making it a promising candidate for further development in Alzheimer's therapy. This research emphasizes the potential for multi-target drugs in managing complex neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy Against M. tuberculosis
Research conducted on various benzofuran derivatives indicated that certain compounds exhibited profound antimycobacterial activity with low toxicity towards mammalian cells. Specifically, derivatives with structural modifications showed enhanced potency against M. tuberculosis, suggesting that further exploration could lead to new treatments for tuberculosis .
Properties
IUPAC Name |
2-(2-benzofuran-1-yl)acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO/c11-6-5-10-9-4-2-1-3-8(9)7-12-10/h1-4,7H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTDFHIHXJBHPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=COC(=C2C=C1)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742145 | |
Record name | (2-Benzofuran-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95-28-3 | |
Record name | (2-Benzofuran-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50742145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.